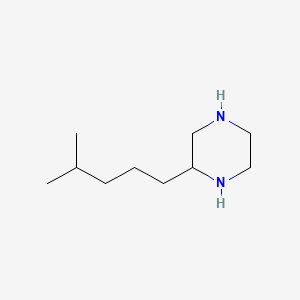
12-Deoxyphorbol 20-methoxytrityl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Deoxyphorbol 20-methoxytrityl ether is a complex organic compound with the molecular formula C40H44O6 and a molecular weight of 620.8 g/mol . It is a derivative of phorbol, a diterpene known for its biological activity. This compound is primarily used in research settings, particularly in the study of protein kinase C (PKC) pathways .
Vorbereitungsmethoden
The synthesis of 12-Deoxyphorbol 20-methoxytrityl ether involves multiple steps, starting from phorbol or its derivatives. The synthetic route typically includes protection and deprotection steps, esterification, and etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity
Analyse Chemischer Reaktionen
12-Deoxyphorbol 20-methoxytrityl ether undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
12-Deoxyphorbol 20-methoxytrityl ether is extensively used in scientific research, particularly in the following fields:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: It is used to investigate the role of protein kinase C in cellular signaling pathways.
Medicine: Research on this compound contributes to understanding cancer biology and developing potential therapeutic agents.
Industry: While its industrial applications are limited, it is used in the development of biochemical assays and research tools
Wirkmechanismus
The primary mechanism of action of 12-Deoxyphorbol 20-methoxytrityl ether involves the activation of protein kinase C (PKC) pathways. This activation leads to various cellular responses, including changes in gene expression, cell proliferation, and apoptosis. The compound binds to specific sites on the PKC enzyme, inducing conformational changes that enhance its activity .
Vergleich Mit ähnlichen Verbindungen
12-Deoxyphorbol 20-methoxytrityl ether is unique compared to other phorbol derivatives due to its specific functional groups and molecular structure. Similar compounds include:
Phorbol 12-myristate 13-acetate (PMA): Known for its potent PKC activation.
12-Deoxyphorbol 13-acetate: Another derivative with similar biological activity.
Phorbol 12,13-diacetate: Used in research for its effects on PKC pathways. The uniqueness of this compound lies in its specific ether and methoxy groups, which may confer distinct biological properties and reactivity.
Eigenschaften
IUPAC Name |
(1R,2S,6R,10S,11R,13S,15R)-1,6,13-trihydroxy-8-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44O6/c1-25-20-33-37(42,35(25)41)23-27(21-32-34-36(3,4)38(34,43)22-26(2)39(32,33)44)24-46-40(28-12-8-6-9-13-28,29-14-10-7-11-15-29)30-16-18-31(45-5)19-17-30/h6-21,26,32-34,42-44H,22-24H2,1-5H3/t26-,32+,33-,34-,37-,38+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMGSMKPUVBNF-APXKIQRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-1H-imidazo[4,5-h]quinoline](/img/structure/B568404.png)


![1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole](/img/structure/B568410.png)
